molecular formula C12H16O3 B121578 Benzyl 5-hydroxypentanoate CAS No. 134848-96-7

Benzyl 5-hydroxypentanoate

Cat. No. B121578
M. Wt: 208.25 g/mol
InChI Key: NQTOFIXXPCKZTG-UHFFFAOYSA-N
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Patent
US08865675B2

Procedure details

A solution of δ-valerolactone (10 g, 100 mmol) in 1M aqueous sodium hydroxide (100 mL) was heated overnight with stirring at 65° C. The solution was concentrated in vacuo to dryness and any residual water removed under high vacuum at −190° C. The resulting white powder was broken up and suspended in acetone (40 mL). With stirring, benzyl bromide (17 g, 101.4 mmol) and tetrabutylammonium bromide (0.82 g, 2.539 mmol) were added. The mixture was heated at 45° C. with stirring for 72 hours, cooled, and concentrated. The resulting white oily powder was dissolved in ethyl acetate (300 mL) and washed twice each with saturated NaHCO3 and brine. The organic portion was dried over anhydrous MgSO4, filtered, and then concentrated. The result was a yellow oil, which was purified by column chromatography (column 10″L×2″W; eluted with a gradient of 100% hexanes→+30%→50% ethyl acetate in hexanes) to afford the product as a pale yellow oil (3.11 g, 15%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-:16].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:16][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:6][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.82 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
any residual water removed under high vacuum at −190° C
STIRRING
Type
STIRRING
Details
With stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 45° C.
STIRRING
Type
STIRRING
Details
with stirring for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white oily powder was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed twice each with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (column 10″L×
WASH
Type
WASH
Details
eluted with a gradient of 100% hexanes→+30%→50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
OCCCCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.